5-Nitro-benzooxazole-2-carboxylic acid methyl ester
Description
Structural characteristics and International Union of Pure and Applied Chemistry nomenclature
The compound this compound possesses a distinct molecular architecture characterized by its benzoxazole heterocyclic core with specific substitution patterns that define its chemical identity. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is formally designated as methyl 5-nitro-1,3-benzoxazole-2-carboxylate, reflecting the systematic naming conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The molecular formula C₉H₆N₂O₅ indicates a molecular weight of 222.15 grams per mole, establishing its position within the medium molecular weight range of benzoxazole derivatives.
The structural framework consists of a benzene ring fused to an oxazole ring, creating the characteristic benzoxazole backbone that serves as the foundation for further substitution. The nitro group occupies the 5-position on the benzene portion of the molecule, introducing significant electronic effects through its strong electron-withdrawing nature. The carboxylic acid methyl ester functionality is located at the 2-position of the oxazole ring, providing both steric and electronic influence on the overall molecular behavior. The International Chemical Identifier key for this compound is ONAUIWQEAZPQEI-UHFFFAOYSA-N, which serves as a unique digital fingerprint for computational and database applications.
Table 1: Molecular Characteristics of this compound
The three-dimensional molecular geometry reveals important spatial relationships between the functional groups that influence the compound's reactivity and intermolecular interactions. The planar nature of the benzoxazole system provides a rigid framework that constrains molecular flexibility while positioning the nitro and ester substituents in specific orientations relative to the heterocyclic core. This structural arrangement creates distinct regions of electron density distribution, with the nitro group serving as a strong electron-withdrawing center and the ester functionality providing both nucleophilic and electrophilic reactive sites.
Historical context in heterocyclic compound research
The development of benzoxazole chemistry traces its origins to the broader emergence of heterocyclic compound research during the nineteenth century, when organic chemists began systematic investigations of ring systems containing heteroatoms. The discovery and characterization of fundamental heterocycles such as pyrrole, furan, and thiophene in the 1800s established the foundation for understanding more complex fused ring systems like benzoxazoles. The historical progression from simple five-membered heterocycles to benzene-fused variants represents a natural evolution in synthetic methodology and structural complexity.
The specific development of nitro-substituted benzoxazole derivatives emerged during the mid-twentieth century as part of broader efforts to explore the electronic effects of electron-withdrawing substituents on heterocyclic systems. Research during this period focused on understanding how functional group modifications could alter the chemical and physical properties of benzoxazole compounds, leading to systematic studies of substitution patterns and their consequences. The introduction of ester functionalities at the 2-position of benzoxazoles represented a significant advancement in synthetic methodology, providing access to compounds with enhanced synthetic versatility and potential for further chemical transformations.
The evolution of benzoxazole research has been closely linked to advances in synthetic organic chemistry and the development of new methodologies for heterocycle construction. Early synthetic approaches relied primarily on classical cyclization reactions involving aminophenol precursors, but modern methods have expanded to include electrochemical processes and metal-catalyzed transformations. The electrochemical synthesis of benzoxazoles, as demonstrated through studies involving iodine-mediated oxidative cyclization, represents a contemporary approach that offers advantages in terms of reaction conditions and functional group tolerance.
Contemporary research has revealed the importance of benzoxazole derivatives in various fields of chemistry, with over seventy-five percent of pharmaceutical compounds containing heterocyclic structures. This statistic underscores the central role that heterocyclic chemistry has assumed in modern drug discovery and development efforts. The specific study of nitro-substituted benzoxazole derivatives like this compound contributes to this broader understanding by providing insights into structure-activity relationships and synthetic accessibility.
Role in benzoxazole derivative chemistry
Within the broader landscape of benzoxazole derivative chemistry, this compound occupies a distinctive position as a multiply-substituted heterocyclic compound that exemplifies the synthetic potential of this chemical class. The compound serves as both a synthetic intermediate and a model system for understanding the chemical behavior of benzoxazoles bearing electron-withdrawing substituents. Research into benzoxazole derivatives has demonstrated their exceptional versatility in medicinal chemistry applications, with numerous compounds reaching clinical trial stages and displaying activity against diverse protein targets.
The nitro substitution pattern in this compound provides valuable insights into the electronic effects that govern benzoxazole reactivity and stability. Studies of benzoxazole synthesis have shown that electron-withdrawing groups such as nitro substituents can significantly influence cyclization reactions and subsequent chemical transformations. The presence of the nitro group at the 5-position creates a region of electron deficiency that affects both the nucleophilicity of the oxazole nitrogen and the electrophilicity of adjacent carbon centers.
Table 2: Comparative Analysis of Benzoxazole Substitution Patterns
The ester functionality at the 2-position introduces additional complexity to the molecular behavior of this benzoxazole derivative. Comparative studies with related compounds such as 2-Phenyl-benzooxazole-5-carboxylic acid methyl ester reveal the importance of substitution patterns in determining overall molecular properties. The combination of electron-withdrawing groups at both the 2- and 5-positions creates a unique electronic environment that distinguishes this compound from simpler benzoxazole derivatives.
Recent advances in benzoxazole synthesis have demonstrated the importance of understanding substituent effects for optimizing reaction conditions and yields. Research involving nucleophilic aromatic substitution mechanisms has shown that the reactivity of benzoxazole precursors correlates directly with the electron-withdrawing power of substituents. For compounds bearing nitro groups, cyclization reactions typically proceed under milder conditions compared to less activated systems, reflecting the enhanced electrophilicity of the aromatic ring.
The role of this compound in contemporary benzoxazole chemistry extends beyond its value as an individual compound to encompass its function as a representative member of a broader chemical class. Studies of benzoxazole derivatives have revealed their potential as antiproliferative agents, brain-penetrant compounds, and anti-inflammatory substances, highlighting the therapeutic relevance of this heterocyclic system. The specific substitution pattern present in this compound provides a framework for understanding how structural modifications can be used to optimize biological activity and pharmacological properties.
The synthetic accessibility of this compound through various methodological approaches demonstrates the maturity of benzoxazole chemistry as a field of study. Modern synthetic strategies encompass both traditional thermal cyclization methods and innovative electrochemical approaches that offer improved selectivity and functional group tolerance. The development of these diverse synthetic pathways has enabled researchers to access complex benzoxazole derivatives with greater efficiency and reliability than previously possible.
Properties
IUPAC Name |
methyl 5-nitro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-10-6-4-5(11(13)14)2-3-7(6)16-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAUIWQEAZPQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696211 | |
| Record name | Methyl 5-nitro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49559-61-7 | |
| Record name | Methyl 5-nitro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-benzooxazole-2-carboxylic acid methyl ester typically involves the reaction of 2-aminophenol with nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the benzoxazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-benzooxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-amino-benzooxazole-2-carboxylic acid methyl ester.
Substitution: Formation of substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoxazole exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, a study highlighted that certain benzoxazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties : The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that 5-Nitro-benzooxazole-2-carboxylic acid methyl ester could inhibit the growth of cancer cell lines, suggesting its utility in developing new cancer therapies .
Anti-inflammatory Effects : Research has shown that related compounds possess anti-inflammatory properties. For example, halogenated derivatives of benzoxazole were screened for anti-inflammatory activity, with some showing efficacy similar to established anti-inflammatory drugs like ibuprofen .
Chemical Biology
Biochemical Interactions : The mechanism of action involves interactions with specific molecular targets. The nitro group can undergo redox reactions leading to the formation of reactive oxygen species (ROS), which can induce cellular damage and affect various biological pathways. This property is being investigated for potential therapeutic applications in diseases characterized by oxidative stress.
Material Science
Polymer Chemistry : this compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use.
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Nitro-benzooxazole-2-carboxylic acid | Antibacterial | 12.5 | |
| Halogenated derivative | Anti-inflammatory | 0.103 | |
| Benzoxazole derivative | Anticancer | 1.54 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications.
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a series of benzoxazole derivatives for testing against human cancer cell lines. The findings revealed that certain modifications to the benzoxazole structure enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of 5-Nitro-benzooxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following compounds share structural motifs with the target molecule, including heterocyclic cores, nitro groups, or ester functionalities:
Table 1: Structural Comparison
Key Observations :
- Heterocycle Influence: Benzooxazole (oxygen and nitrogen) vs. benzothiophene (sulfur): The oxazole ring is more electron-deficient than benzothiophene, affecting ester hydrolysis rates and nucleophilic substitution reactivity .
Nitro Group Position :
Ester Type :
Physicochemical and Reactivity Data
Table 2: Physicochemical Properties
Reactivity Insights :
- Hydrolysis Sensitivity : The target compound’s ester group is likely more reactive than benzothiophene derivatives due to benzooxazole’s electron-withdrawing nature, accelerating nucleophilic attack .
- Nitro Reduction: The nitro group in the target compound could be reduced to an amine, a pathway less feasible in the amino-substituted benzothiophene analog .
Biological Activity
5-Nitro-benzooxazole-2-carboxylic acid methyl ester (CAS No. 49559-61-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a nitro group, which is often associated with increased biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways relevant to disease processes.
- Nucleic Acid Interaction : There is potential for this compound to interact with DNA or RNA, suggesting possible applications in gene regulation or as an antitumor agent.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzoxazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
In Vitro Studies : The following table summarizes the antiproliferative effects observed in selected cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| This compound | A549 | 12 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. The minimum inhibitory concentrations (MIC) against various pathogens are shown below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
These findings suggest that this compound exhibits significant antibacterial activity, which may be useful in treating infections caused by these organisms.
Case Study 1: Antiproliferative Effects
A study conducted on a series of benzoxazole derivatives demonstrated that modifications at the nitro position significantly enhanced antiproliferative activity against cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation, showcasing the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the inhibition of inosine monophosphate dehydrogenase (IMPDH), a target for antitumor and antimicrobial therapies. The study found that derivatives similar to this compound effectively inhibited IMPDH with an IC50 value of less than 1 μM, indicating strong potential for development as a therapeutic agent against Mycobacterium tuberculosis.
Q & A
Q. What are the optimal synthetic routes for 5-nitro-benzooxazole-2-carboxylic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which are effective for constructing oxazole rings. Key parameters include temperature control (typically 80–120°C), solvent selection (e.g., dichloromethane or toluene), and catalyst use (e.g., phosphorus oxychloride). Optimization involves kinetic modeling to adjust reagent stoichiometry and reaction time. For example, comparative studies between calculated and experimental yields (e.g., via GC/MS or HPLC) can identify bottlenecks, such as intermediate instability or side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns, especially when discrepancies arise between theoretical and observed values (e.g., C₁₈H₁₇NO₃: calculated 295.3 vs. experimental 295.1) . Gas chromatography-mass spectrometry (GC/MS) is suitable for purity assessment, particularly for ester derivatives, by comparing retention times and spectral libraries . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural ambiguities, such as nitro-group positioning. Cross-validation across techniques is essential to ensure accuracy.
Q. What are the key stability considerations for this compound under different storage conditions?
Methodological Answer: While specific stability data for this compound is limited, analogous nitro-aromatic compounds are light- and moisture-sensitive. Recommended practices include storage in amber vials under inert atmospheres (argon/nitrogen) at –20°C. Regular purity checks via TLC or HPLC are advised to detect degradation products. Safety protocols from similar nitroimidazole derivatives emphasize handling in fume hoods with personal protective equipment (PPE) due to potential toxicity .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to improve synthesis yield and purity?
Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding solvent/catalyst selection. For instance, kinetic models comparing experimental vs. theoretical activation energies (e.g., Table 2 in ) can optimize temperature and reaction time. Molecular docking studies may also elucidate steric effects influencing nitro-group reactivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies in HRMS or NMR data (e.g., [M+–CO₂CH₃] fragments) require multi-technique validation. For example, isotopic labeling or 2D NMR (COSY, HSQC) can clarify ambiguous proton couplings. If HRMS shows a 0.2 Da deviation, recalibration with internal standards (e.g., fluorinated analogs) or repeat synthesis under controlled conditions is recommended .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The nitro group’s strong electron-withdrawing effect enhances electrophilicity at the oxazole ring’s C-2 position. Reactivity can be quantified via Hammett constants (σ) or frontier molecular orbital (FMO) analysis. Experimental validation involves synthesizing analogs (e.g., methoxy or methyl derivatives) and comparing reaction rates in nucleophilic substitutions. Spectroscopic shifts in IR (C=O stretching) or ¹³C NMR (carbonyl carbon) provide indirect evidence of electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
